molecular formula C14H14N2O2 B6413635 6-Amino-3-(2,3-dimethylphenyl)picolinic acid, 95% CAS No. 1258634-88-6

6-Amino-3-(2,3-dimethylphenyl)picolinic acid, 95%

Cat. No. B6413635
CAS RN: 1258634-88-6
M. Wt: 242.27 g/mol
InChI Key: ZFGAECKQHAHDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(2,3-dimethylphenyl)picolinic acid, commonly referred to as 6-APA, is a synthetic organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of many organic compounds, including drugs, pesticides, and dyes. 6-APA is also used as a starting material in the synthesis of several other compounds, such as derivatives of the amino acid tyrosine. This compound has a wide variety of applications in the laboratory and is used in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 6-APA is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of other compounds, such as drugs and pesticides. In addition, 6-APA is thought to act as a chelating agent, binding to metal ions and preventing them from participating in certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not well understood. However, it has been observed to have a variety of effects on cells, including inhibition of cell growth and differentiation. In addition, 6-APA has been shown to have anti-inflammatory and anti-oxidant properties in animal models.

Advantages and Limitations for Lab Experiments

6-APA is a widely used compound in scientific research due to its high purity and availability. It is relatively easy to synthesize and has a wide variety of applications in the laboratory. However, 6-APA is toxic and should be handled with care. In addition, the compound is not very stable and must be stored and handled properly to ensure its effectiveness.

Future Directions

There are a number of potential future directions for 6-APA research. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into its mechanism of action and its potential use as a chelating agent could be beneficial. Finally, further investigation into its toxicity and stability could help improve its safety and effectiveness in the laboratory.

Synthesis Methods

6-APA can be synthesized in the laboratory through a variety of methods. The most common method involves the reaction of 2,3-dimethylphenylacetic acid with ammonia, followed by the addition of hydrochloric acid. This reaction produces a mixture of 6-APA and 6-amino-3-(2,3-dimethylphenyl)pyridine. The two compounds can then be separated using high-performance liquid chromatography (HPLC). The yield of 6-APA is typically around 95%.

Scientific Research Applications

6-APA is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a starting material in the synthesis of many compounds, including drugs and pesticides. 6-APA is also used as a reagent in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and immunoassays. In addition, it is used in the synthesis of various derivatives of the amino acid tyrosine, which are important in the study of protein structure and function.

properties

IUPAC Name

6-amino-3-(2,3-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-4-3-5-10(9(8)2)11-6-7-12(15)16-13(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGAECKQHAHDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(N=C(C=C2)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(2,3-dimethylphenyl)picolinic acid

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